

The Versatility of HS-Peg11-CH2CH2N3: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HS-Peg11-CH2CH2N3

Cat. No.: B11828171

[Get Quote](#)

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

HS-Peg11-CH2CH2N3, also known as Thiol-PEG11-Azide, is a highly versatile heterobifunctional crosslinker that is instrumental in the fields of bioconjugation, drug delivery, and materials science. This in-depth guide explores the core functions, chemical properties, and diverse applications of this molecule, providing detailed experimental protocols and visual representations of its utility.

Core Functionality: A Bridge Between Molecules

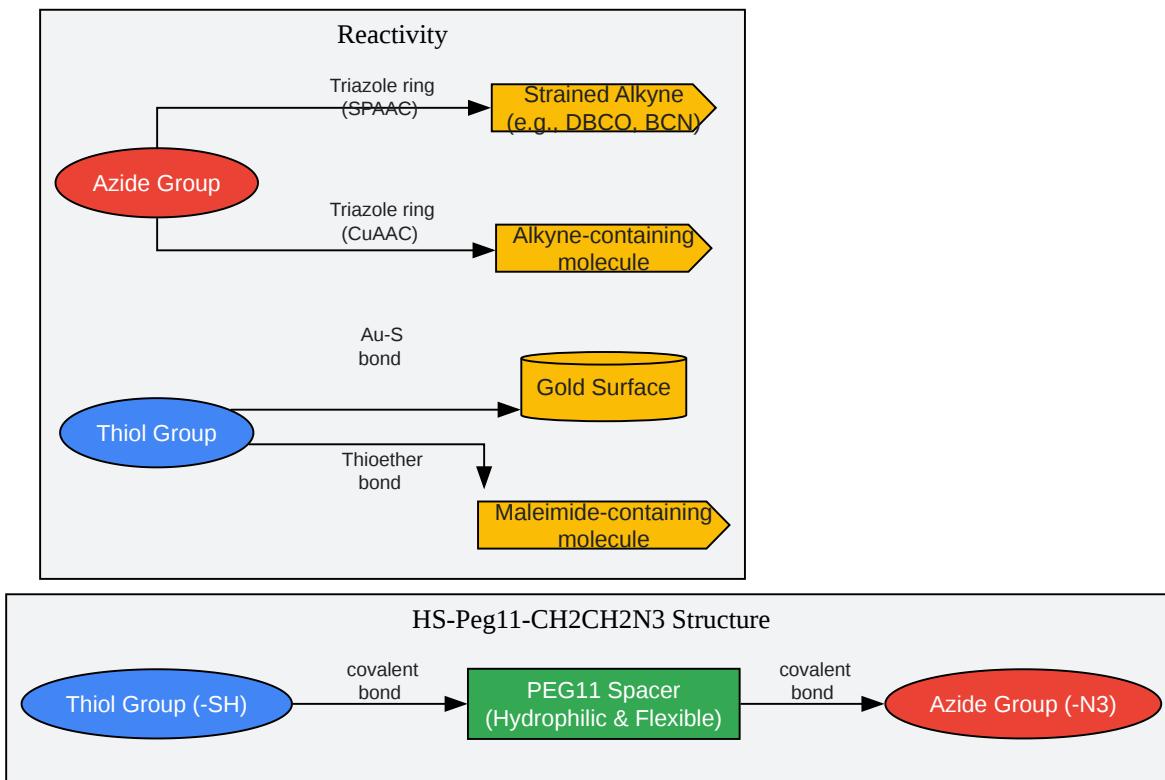
HS-Peg11-CH2CH2N3 is meticulously designed with three key functional components: a thiol group (-SH), a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal azide group (-N3). This unique architecture allows for the precise and stable linkage of two different molecules.

The thiol group offers a reactive handle for covalent modification of various substrates. It readily reacts with maleimides, vinyl sulfones, and iodoacetyl groups, and exhibits a strong affinity for gold surfaces, making it ideal for functionalizing nanoparticles.^{[1][2]}

The polyethylene glycol (PEG) spacer is a critical element that imparts favorable physicochemical properties to the resulting conjugate. The hydrophilic nature of the PEG chain

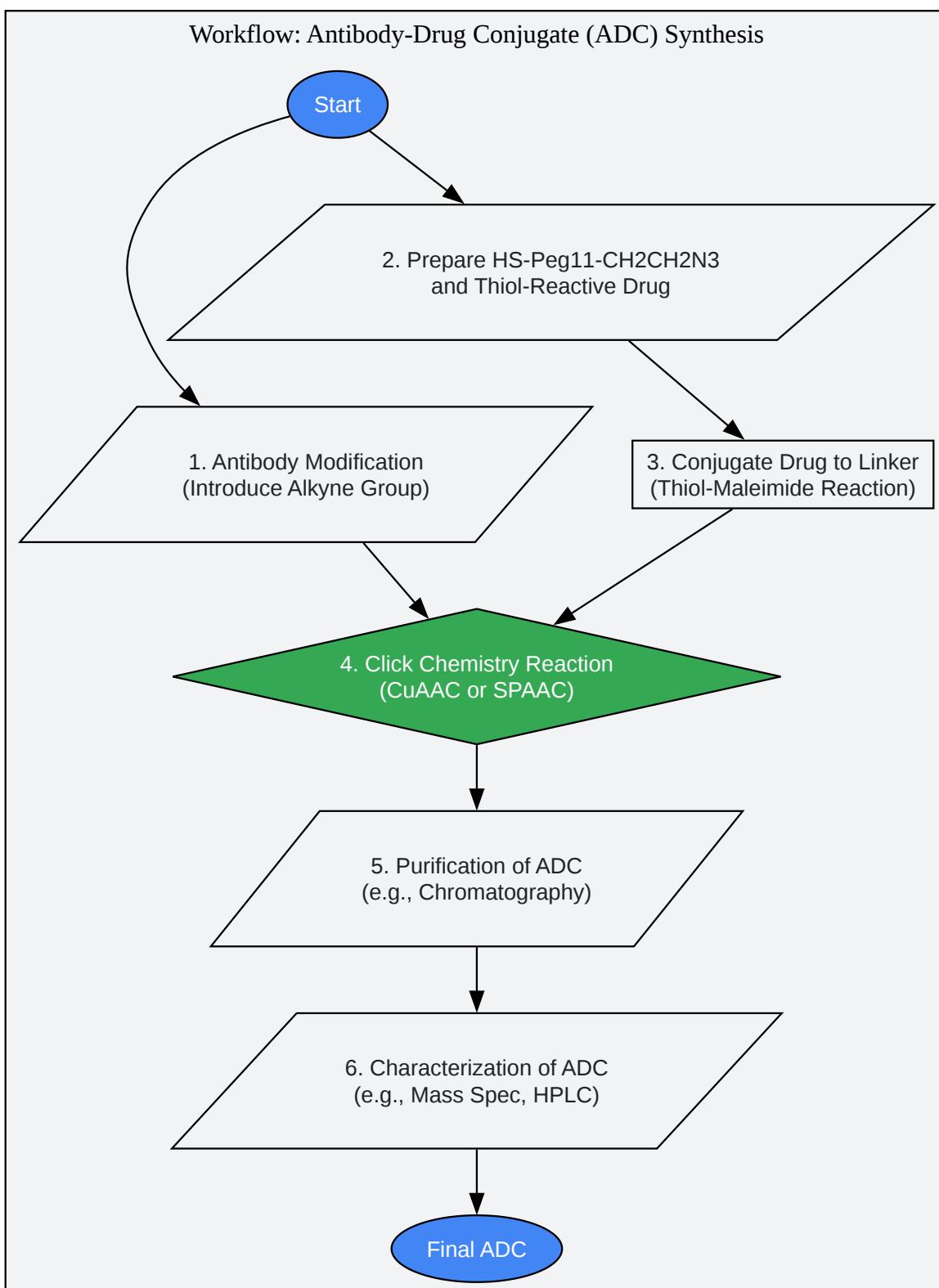
enhances the aqueous solubility and stability of the molecule.^{[3][4]} Furthermore, PEGylation is a well-established strategy to reduce the immunogenicity and toxicity of therapeutic molecules, potentially prolonging their circulation time *in vivo*.^[4]

The azide group is a key participant in one of the most efficient and specific bioconjugation reactions: "click chemistry". It can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing alkyne or strained alkyne groups, respectively, to form a highly stable triazole linkage. This bio-orthogonal reaction proceeds with high efficiency under mild, aqueous conditions, making it exceptionally suitable for conjugating sensitive biological molecules.


Physicochemical Properties

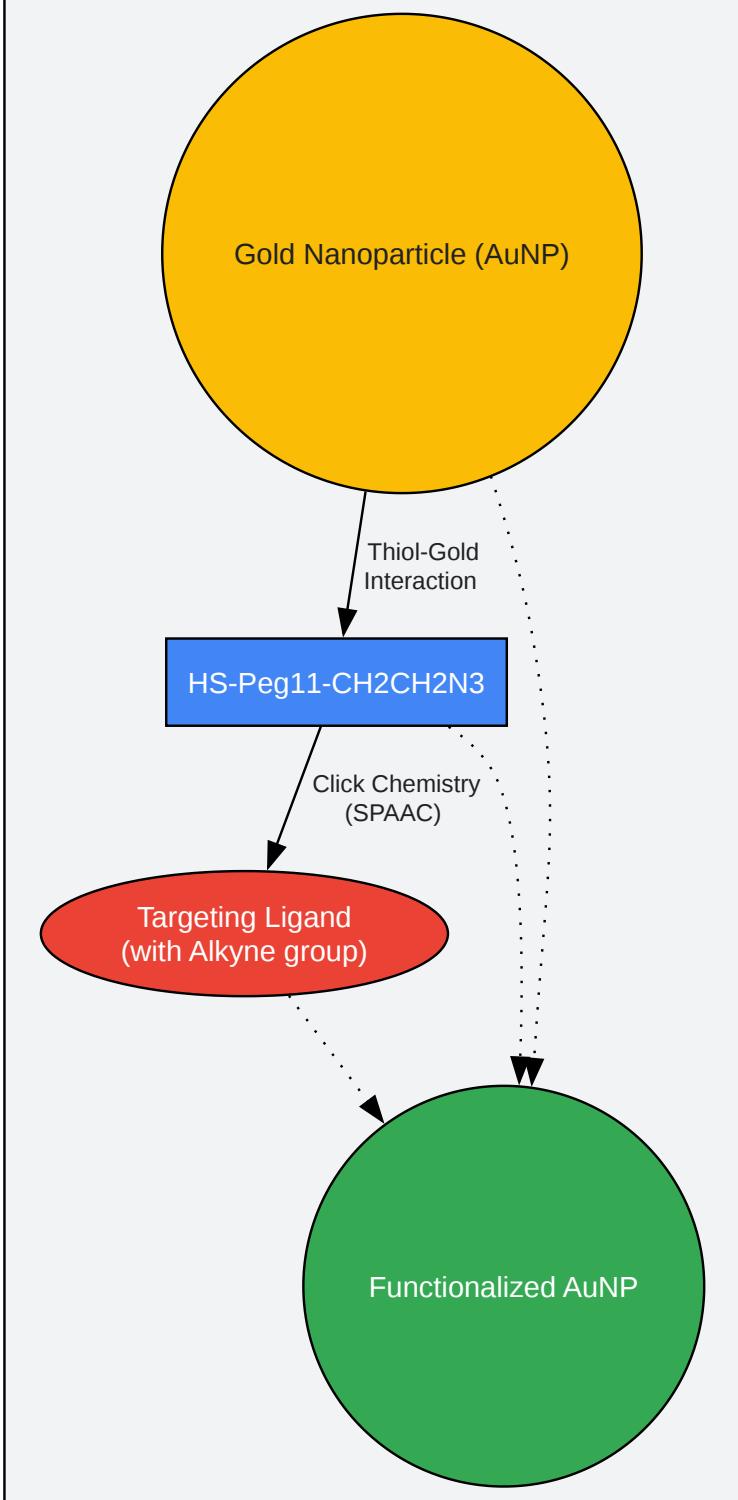
A comprehensive understanding of the physicochemical properties of **HS-Peg11-CH2CH2N3** is crucial for its effective application. The following table summarizes its key quantitative data.

Property	Value	Reference
Chemical Formula	C ₂₄ H ₄₉ N ₃ O ₁₁ S	
Molecular Weight	587.72 g/mol	
CAS Number	2148986-08-5	
Purity	>95%	
Appearance	Viscous Liquid or White Solid	
Solubility	Soluble in water, ethanol, chloroform, DMSO	
Storage Conditions	-18°C for long-term storage, protect from light and oxygen	


Visualizing the Functionality and Application

To better illustrate the structure and utility of **HS-Peg11-CH2CH2N3**, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

[Click to download full resolution via product page](#)


Structure and Reactivity of **HS-Peg11-CH₂CH₂N₃**

[Click to download full resolution via product page](#)

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Logical Relationship: Nanoparticle Functionalization

[Click to download full resolution via product page](#)**Nanoparticle Functionalization using HS-Peg11-CH₂CH₂N₃**

Experimental Protocols

The following are detailed methodologies for key experiments involving **HS-Peg11-CH2CH2N3** and similar heterobifunctional linkers. These protocols are provided as a guide and may require optimization for specific applications.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating an azide-containing molecule, such as **HS-Peg11-CH2CH2N3**, to an alkyne-functionalized biomolecule.

Materials:

- Azide-functionalized linker (e.g., **HS-Peg11-CH2CH2N3**)
- Alkyne-functionalized biomolecule (e.g., protein, oligonucleotide)
- Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)
- Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
- Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) solution (e.g., 200 mM in water or DMSO/tBuOH)
- Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- DMSO or other suitable organic solvent for dissolving the linker

Procedure:

- Preparation of Reagents:
 - Dissolve the azide-functionalized linker in DMSO to a stock concentration (e.g., 10 mM).
 - Dissolve the alkyne-functionalized biomolecule in the reaction buffer.

- Prepare fresh sodium ascorbate solution.
- Pre-complexation of Copper (optional but recommended):
 - In a separate tube, mix the CuSO₄ solution with the THPTA or TBTA ligand solution at a 1:2 to 1:5 molar ratio. Incubate for 5 minutes at room temperature.
- Reaction Setup:
 - To the solution of the alkyne-functionalized biomolecule, add the azide-functionalized linker. The molar excess of the linker will depend on the specific application and may range from 4 to 50 equivalents.
 - Add the pre-complexed copper/ligand solution to the reaction mixture. A typical final concentration of copper is 1-2 mM.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess of the copper (e.g., 5-10 mM).
- Incubation:
 - Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction can be protected from light.
- Purification:
 - Purify the resulting conjugate to remove excess reagents. The purification method will depend on the nature of the biomolecule and may include size-exclusion chromatography, dialysis, or ethanol precipitation.

Protocol 2: Functionalization of Gold Nanoparticles

This protocol describes the surface modification of gold nanoparticles (AuNPs) with **HS-Peg11-CH₂CH₂N₃**.

Materials:

- Citrate-stabilized gold nanoparticle solution

- **HS-Peg11-CH2CH2N3**
- Phosphate buffer (e.g., 10 mM, pH 7.4)
- Centrifuge

Procedure:

- Preparation of Linker Solution:
 - Dissolve **HS-Peg11-CH2CH2N3** in the phosphate buffer to a desired concentration (e.g., 1 mg/mL).
- Incubation:
 - Add the **HS-Peg11-CH2CH2N3** solution to the gold nanoparticle solution. The amount of linker added will depend on the size and concentration of the AuNPs and the desired surface density.
 - Gently mix the solution and allow it to react for 12-24 hours at room temperature with gentle agitation.
- Purification:
 - Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the nanoparticle size.
 - Carefully remove the supernatant containing unbound linker.
 - Resuspend the nanoparticle pellet in fresh phosphate buffer.
 - Repeat the washing step (centrifugation and resuspension) at least three times to ensure the removal of all unbound linker.
- Storage:
 - Store the azide-functionalized AuNPs at 4°C for future use in click chemistry reactions.

Conclusion

HS-Peg11-CH2CH2N3 is a powerful and versatile tool for researchers and professionals in drug development and biotechnology. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, enables the creation of novel and complex bioconjugates with enhanced stability, solubility, and biocompatibility. The ability to participate in highly specific and efficient click chemistry reactions further expands its utility in a wide range of applications, from the development of targeted therapeutics like ADCs to the creation of advanced functionalized nanomaterials. This guide provides a foundational understanding of the function and application of **HS-Peg11-CH2CH2N3**, empowering researchers to leverage its capabilities in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nanocs.net [nanocs.net]
- 2. interchim.fr [interchim.fr]
- 3. Thiol-PEG1-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Thiol-PEG1-Azide | CAS:2179113-05-2 | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [The Versatility of HS-Peg11-CH2CH2N3: A Heterobifunctional Linker for Advanced Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11828171#what-is-the-function-of-hs-peg11-ch2ch2n3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com